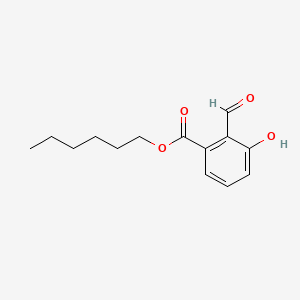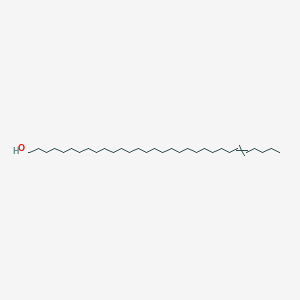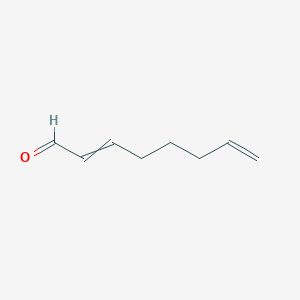![molecular formula C13H28O2Si B14281456 Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- CAS No. 157310-14-0](/img/structure/B14281456.png)
Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- is an organic compound with the molecular formula C13H28O2Si and a molecular weight of 244.45 g/mol . This compound is a derivative of butanal, where the hydrogen atom at the fourth position is replaced by a tris(1-methylethyl)silyl group. It is used in various chemical syntheses and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- typically involves the hydrosilylation of butanal with tris(1-methylethyl)silane. This reaction is catalyzed by transition metals such as platinum or rhodium under controlled conditions of temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process .
Types of Reactions:
Oxidation: Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions where the silyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the silyl group.
科学研究应用
Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and the development of new materials.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials
作用机制
The mechanism of action of Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- involves its interaction with various molecular targets. The silyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved include nucleophilic addition, electrophilic substitution, and radical reactions .
相似化合物的比较
Butanal: The parent compound without the silyl group.
Butanal, 4-[[trimethylsilyl]oxy]-: A similar compound with a trimethylsilyl group instead of tris(1-methylethyl)silyl.
Butanal, 4-[[triethylsilyl]oxy]-: Another similar compound with a triethylsilyl group
Uniqueness: Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- is unique due to the presence of the bulky tris(1-methylethyl)silyl group, which imparts distinct steric and electronic properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
属性
CAS 编号 |
157310-14-0 |
|---|---|
分子式 |
C13H28O2Si |
分子量 |
244.44 g/mol |
IUPAC 名称 |
4-tri(propan-2-yl)silyloxybutanal |
InChI |
InChI=1S/C13H28O2Si/c1-11(2)16(12(3)4,13(5)6)15-10-8-7-9-14/h9,11-13H,7-8,10H2,1-6H3 |
InChI 键 |
FKBHQOYTZWRTFO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


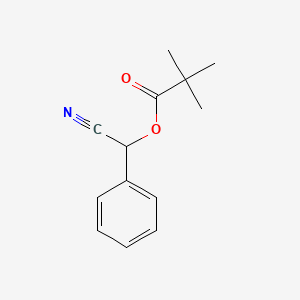
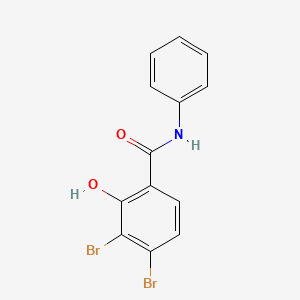
![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)
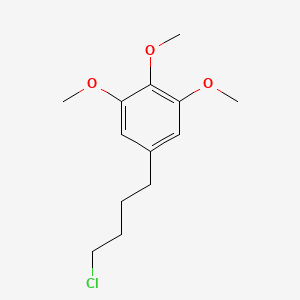
![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
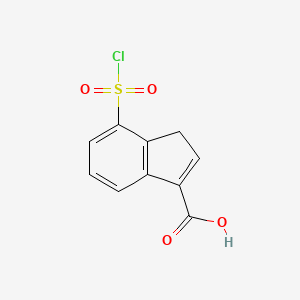
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
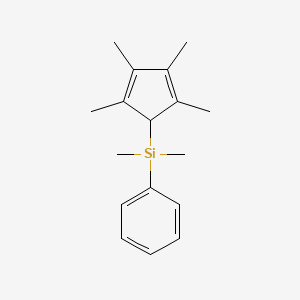
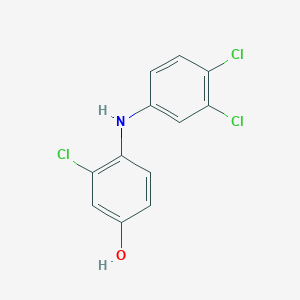
![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
